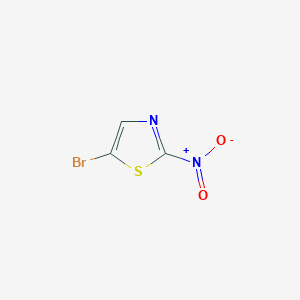

5-Bromo-2-nitrothiazole

描述

Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-nitro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrN2O2S/c4-2-1-5-3(9-2)6(7)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTBUHHOZDGNXDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Pivotal Role of Thiazole Derivatives

Thiazole (B1198619), a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, is a fundamental scaffold in a vast array of chemical compounds. fabad.org.trnumberanalytics.comaip.org Its derivatives are integral to numerous fields, from pharmaceuticals to materials science. numberanalytics.comnih.govkuey.net

In the sphere of heterocyclic chemistry, thiazoles are prized for their diverse reactivity, allowing for the construction of a wide range of molecular architectures. nih.govanalis.com.my The presence of multiple reaction sites on the thiazole ring provides chemists with a versatile platform for developing novel synthetic methodologies. nih.gov This adaptability has led to their use in the creation of catalysts, sensors, and liquid crystals. nih.gov

The applications of thiazole derivatives extend significantly into materials science. Thiazole-based polymers have been investigated for their conductive properties, opening doors for their use in electronic devices. numberanalytics.com Furthermore, their luminescent characteristics have made them valuable components in the development of organic light-emitting diodes (OLEDs). numberanalytics.comkuey.net Certain thiazole derivatives also exhibit corrosion-inhibiting properties, making them useful in protective coatings. numberanalytics.com

Synthetic Methodologies and Derivatization Strategies for 5 Bromo 2 Nitrothiazole

Established Synthetic Routes to 5-Bromo-2-nitrothiazole (B1353499)

The synthesis of this compound can be achieved through several multi-step processes, often starting from more common thiazole (B1198619) derivatives. The choice of synthetic route can depend on the desired scale of production, with different methodologies being favored for laboratory and industrial preparations.

Multi-Step Synthesis Processes

The preparation of this compound typically involves the introduction of the bromo and nitro functionalities onto a pre-existing thiazole ring. One common strategy begins with the readily available 2-aminothiazole (B372263). This process involves two key transformations: nitration and bromination.

One pathway involves the initial nitration of 2-aminothiazole. The reaction with a mixture of nitric and sulfuric acid at low temperatures can yield 2-amino-5-nitrothiazole (B118965). google.com This intermediate is crucial as the amino group can then be replaced by a bromine atom through a Sandmeyer-type reaction.

An alternative multi-step approach involves the initial bromination of the thiazole ring. For instance, 2-acetamidothiazole (B125242) can be brominated to form 2-acetamido-5-bromothiazole (B1267638). cdnsciencepub.com Subsequent nitration of this intermediate has been reported. cdnsciencepub.com However, reports also indicate that the nitration of 2-acetamido-5-bromothiazole can lead to the replacement of the bromine atom with a nitro group, yielding 2-acetamido-5-nitrothiazole. cdnsciencepub.com A more direct approach involves the nitration of 2-hydroxythiazole to produce 2-hydroxy-5-nitrothiazole, which has been shown to be identical to the product obtained from the hydrolysis of 2-bromo-5-nitrothiazole (B146120). ias.ac.inias.ac.in

Industrial and Laboratory Preparations

For industrial-scale production, safety and efficiency are paramount. The traditional nitration of 2-aminothiazole can be hazardous, with the potential for explosive side reactions, particularly during the rearrangement of the initially formed 2-nitraminothiazole. biosynth.com To circumvent these issues, a safer process for the synthesis of the key intermediate, 2-amino-5-nitrothiazole, has been developed. This method avoids the direct nitration of 2-aminothiazole and instead involves the halogenation of an N,N-dialkyl-2-nitroetheneamine, followed by reaction with thiourea (B124793) and subsequent hydrolysis to yield 2-amino-5-nitrothiazole. biosynth.comCurrent time information in Bangalore, IN. This process is more amenable to large-scale industrial production due to its improved safety profile. biosynth.com Once 2-amino-5-nitrothiazole is obtained, it can be converted to this compound.

In a laboratory setting, the synthesis of this compound is often achieved from 2-amino-5-nitrothiazole via the Sandmeyer reaction. This well-established method provides a reliable route to the desired product on a smaller scale. Another laboratory preparation involves the acetylation of 5-bromothiazol-2-amine (B145681) with acetic anhydride (B1165640) to produce N-(5-bromothiazol-2-yl)acetamide, which can then be further functionalized.

Strategies for the Derivatization of this compound

The presence of a bromine atom at the 5-position and a nitro group at the 2-position of the thiazole ring makes this compound a versatile building block for further chemical modifications. The electron-withdrawing nature of the nitro group activates the thiazole ring, facilitating nucleophilic substitution reactions at the bromine-bearing carbon.

Nucleophilic Substitution Reactions Involving this compound

The bromine atom in this compound is a good leaving group, making it susceptible to displacement by a variety of nucleophiles. This allows for the introduction of diverse functional groups at the 5-position of the thiazole ring, leading to the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science.

This compound readily undergoes nucleophilic substitution with thiol-containing compounds. These reactions are typically carried out in the presence of a base, such as sodium methoxide (B1231860), in a suitable solvent like methanol. The thiol group acts as the nucleophile, displacing the bromide to form a new carbon-sulfur bond. This strategy has been successfully employed to synthesize a variety of 5-(organothio)-2-nitrothiazole derivatives.

| Thiol Substrate | Product |

| 2-Mercaptothiazole | 5-Nitro-2,2'-thiobisthiazole |

| 4,5-Dimethyl-2-mercaptothiazole | 4,5-Dimethyl-5'-nitro-2,2'-thiobisthiazole |

| 4,5,6,7-Tetrahydro-2-mercaptobenzothiazole | 4,5,6,7-Tetrahydro-2-(5-nitrothiazol-2-ylthio)benzothiazole |

Table 1: Examples of Nucleophilic Substitution Reactions with Thiol-Containing Substrates. google.com

Beyond sulfur-based nucleophiles, this compound can also react with other nucleophilic species, including nitrogen, oxygen, and carbon nucleophiles.

Nitrogen Nucleophiles: Reactions with amines provide a straightforward route to 5-amino-2-nitrothiazole derivatives. For example, the reaction of this compound with secondary amines can lead to the corresponding 5-aminated products. This allows for the introduction of various substituted amino groups onto the thiazole ring.

Oxygen Nucleophiles: The hydrolysis of 2-bromo-5-nitrothiazole with dilute sulfuric acid yields 2-hydroxy-5-nitrothiazole, demonstrating the reactivity with oxygen nucleophiles in the form of water or hydroxide (B78521) ions. ias.ac.inias.ac.in Furthermore, related 2-bromothiazoles have been shown to react with alkoxides, such as sodium methoxide, to form 2-methoxythiazole (B88229) derivatives, suggesting that this compound could undergo similar reactions with alkoxides to yield 5-alkoxy-2-nitrothiazoles. ias.ac.inias.ac.in

Carbon Nucleophiles: The bromine atom can also be displaced by carbon-based nucleophiles through cross-coupling reactions. For instance, 2-bromo-5-nitrothiazole can participate in Negishi cross-coupling reactions. In one example, an organozinc reagent, prepared from 2-bromo-N,N-diisopropyl-1,3-thiazol-5-amine, was coupled with 2-bromo-5-nitrothiazole in the presence of a palladium catalyst to form a new C-C bond, yielding N,N-diisopropyl-5'-nitro-2,2'-bi-1,3-thiazol-5-amine. uni-muenchen.de

Palladium-Catalyzed Cross-Coupling Reactions on Thiazole Scaffolds

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to the functionalization of thiazole scaffolds, including this compound. rsc.orgbeilstein-journals.org These reactions typically involve the in situ generation of a Pd(0) active catalyst, which then undergoes oxidative addition with an organic halide, such as this compound. rsc.org This is followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the cross-coupled product and regenerate the Pd(0) catalyst. rsc.orgwikipedia.org The choice of ligands, bases, and reaction conditions is crucial for achieving high yields and selectivity. rsc.orgtcichemicals.com

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with an organic halide. tcichemicals.com This methodology has been effectively used for the derivatization of bromo-substituted heterocycles. beilstein-journals.org In the context of thiazole chemistry, the Suzuki-Miyaura coupling of 4-bromo-6H-1,2-oxazines with phenylboronic acid in the presence of Pd(PPh₃)₄ and sodium carbonate has been shown to produce the corresponding 4-phenyl-substituted products in good yields. beilstein-journals.org While specific examples for this compound are not extensively detailed in the provided results, the general applicability to bromo-heterocycles suggests its potential for forming aryl- or heteroaryl-substituted 2-nitrothiazoles. The reaction's success is often dependent on the stability and activity of the palladium-phosphine catalysts, especially when dealing with nitrogen-containing heterocycles which can sometimes inhibit the catalyst. organic-chemistry.org

Table 1: Suzuki-Miyaura Coupling of Bromo-Heterocycles

| Substrate | Coupling Partner | Catalyst System | Base | Yield (%) | Reference |

| 4-bromo-3-methyl-6-phenyl-6H-1,2-oxazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 82 | beilstein-journals.org |

| 4-bromo-3,6-diphenyl-6H-1,2-oxazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 77 | beilstein-journals.org |

| 3-Halo-2-aminopyridines | Various boronic acids | RuPhos- and BrettPhos-precatalysts | LiHMDS | - | nih.gov |

| 5-Bromo-1,2,3-triazine | Various boronic acids | Pd(MeCN)₂Cl₂ + dppf | - | up to 97 | uzh.ch |

Sonogashira Coupling Reactions

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org This reaction has been applied to bromo-substituted heterocycles to introduce alkynyl moieties. For instance, the Sonogashira coupling of 4,5-dibromo-3-phenyl-6H-1,2-oxazine with phenylacetylene (B144264) yielded the mono-alkynylated product, 5-bromo-4-(phenylethynyl)-3-phenyl-6H-1,2-oxazine, in 65% yield. beilstein-journals.org This demonstrates the potential for selective functionalization of di-halogenated substrates and suggests that this compound could similarly be converted to 5-alkynyl-2-nitrothiazole derivatives. The reaction conditions, including the choice of catalyst, copper source, and base, are critical for achieving good yields and preventing side reactions like the homocoupling of the alkyne. organic-chemistry.orgsioc-journal.cn

Table 2: Sonogashira Coupling of Bromo-Heterocycles

| Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield (%) | Reference |

| 4,5-Dibromo-3-phenyl-6H-1,2-oxazine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N, toluene (B28343), r.t. | 5-Bromo-4-(phenylethynyl)-3-phenyl-6H-1,2-oxazine | 65 | beilstein-journals.org |

| 5-Substituted 3,4-dihalo-2(5H)-furanones | Terminal alkynes | Pd(PPh₃)₄, CuI | KF, toluene, 30°C | 2(5H)-furanone derivatives with enediyne structure | Moderate to good | sioc-journal.cn |

Electron Transfer Reactions

Electron transfer reactions provide an alternative pathway for the derivatization of nitroaromatic compounds, including nitrothiazoles. These reactions often involve the formation of radical intermediates and can lead to products that are not easily accessible through traditional ionic pathways.

Unimolecular Radical Nucleophilic Substitution (SRN1)

The SRN1 (Unimolecular Radical Nucleophilic Substitution) reaction is a chain process initiated by an electron transfer to a substrate, which then fragments to form a radical. This radical can then react with a nucleophile to generate a radical anion, which in turn transfers an electron to another substrate molecule to propagate the chain. This mechanism has been explored for nitrothiazole derivatives. For example, 2-(1-methyl-1-nitroethyl)-5-nitrothiazole reacts with the 2-nitropropane (B154153) anion via an SRN1 mechanism to yield the C-alkylation product. researchgate.netelectronicsandbooks.com The reaction of 4-chloromethyl-2-methyl-5-nitro-1,3-thiazole with sodium phenylsulfinate under SRN1 conditions (inert atmosphere and light irradiation) also proceeds to give the corresponding sulfone. nih.gov These reactions highlight the utility of the SRN1 pathway for forming new carbon-carbon and carbon-sulfur bonds on the thiazole ring system. electronicsandbooks.comnih.gov

TDAE Methodology

Tetrakis(dimethylamino)ethylene (TDAE) is a powerful reducing agent that can generate carbanions from halogenated precursors under mild conditions through two sequential single-electron transfers. semanticscholar.orgnih.gov This methodology has been widely applied in the synthesis of complex molecules. researchgate.netmdpi.comresearchgate.net The TDAE strategy involves the reaction of a halogenated compound, such as a bromo- or chloromethyl-substituted nitroheterocycle, with TDAE to form a nucleophilic carbanion. nih.govmdpi.com This carbanion can then react with various electrophiles, such as aldehydes, ketones, and α-ketoesters, to form new carbon-carbon bonds and introduce functionalized side chains. semanticscholar.orgresearchgate.net For instance, the reaction of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole with aromatic aldehydes in the presence of TDAE leads to the corresponding alcohol derivatives in moderate to good yields. semanticscholar.orgnih.gov This approach offers a mild alternative to the use of organometallic reagents for the generation of carbanions from nitro-activated methyl halides. nih.gov

Table 3: TDAE-Mediated Reactions of Halogenated Nitroheterocycles

| Substrate | Electrophile | Product Type | Yield (%) | Reference |

| 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole | Aromatic aldehydes | Alcohol derivatives | 24-78 | semanticscholar.orgnih.gov |

| 5-(Bromomethyl)-3-methyl-6-nitrobenzoxazolone | Aromatic carbonyls, α-carbonyl esters | Alcohol derivatives | 31-72 | mdpi.com |

| 5-(Dibromomethyl)-3-methyl-6-nitrobenzoxazolone | Aromatic aldehydes | Oxiranes (cis/trans mixture) | Moderate to good | mdpi.com |

| 6-Chloromethyl-5-nitroimidazo[2,1-b]thiazole | Keto esters, ketomalonates, ketolactams | Imidazo[2,1-b]thiazole derivatives | Moderate to good | researchgate.net |

Vicarious Nucleophilic Substitution (VNS) of Hydrogen

The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a significant reaction in aromatic and heteroaromatic chemistry that allows for the direct replacement of a hydrogen atom in an electron-deficient ring system by a nucleophile. thieme-connect.comorganic-chemistry.orgwikipedia.org This reaction is particularly effective for nitroarenes and nitroheterocycles. organic-chemistry.orgpsu.edu In the VNS reaction, a carbanion containing a leaving group at the nucleophilic center adds to the aromatic ring to form a σ-adduct. organic-chemistry.orgpsu.edu Subsequent base-induced β-elimination of the leaving group and a proton from the ring restores aromaticity and results in the substitution of a hydrogen atom. psu.edu

This methodology has been applied to nitrothiazoles, allowing for the introduction of functionalized alkyl groups. thieme-connect.compsu.edu The VNS reaction offers a powerful tool for the C-H functionalization of the thiazole ring, providing access to derivatives that would be difficult to synthesize by other means. iupac.org The reaction is generally regioselective, with substitution occurring at positions activated by the nitro group (ortho and para). organic-chemistry.org

N-Arylation Strategies Utilizing Copper Catalysis

Copper-catalyzed cross-coupling reactions, particularly the Chan-Lam and Ullmann condensations, represent a powerful strategy for the formation of carbon-nitrogen (C-N) bonds. semanticscholar.orgsharif.edu These methods are instrumental in the N-arylation of nitrogen-containing heterocycles. The general approach involves the coupling of a nitrogen nucleophile, such as an amine or an azole, with an aryl donor, typically an aryl halide or an aryl boronic acid, in the presence of a copper catalyst. semanticscholar.orgnih.govmdpi.com

The versatility of this strategy is demonstrated by its application across a wide range of substrates, including imidazoles, anilines, and various other nitrogen heterocycles. nih.govmdpi.comorganic-chemistry.org Reaction conditions can be tailored by selecting different copper sources (e.g., Cu(I) or Cu(II) salts), bases, solvents, and, in some cases, specialized ligands to facilitate the catalytic cycle. sharif.eduorganic-chemistry.orgbeilstein-journals.org For instance, ligand-free protocols have been developed using copper(II) acetate (B1210297) and molecular sieves, offering a simplified procedure. beilstein-journals.org In other cases, the use of specific ligands, like pyridin-2-yl β-ketones, allows for the reaction to proceed under milder conditions. organic-chemistry.org The choice of solvent can also be critical, with options ranging from organic solvents like DMSO and toluene to greener alternatives like water or ethylene (B1197577) glycol. sharif.eduorganic-chemistry.orgbeilstein-journals.org

Copper(II)-Catalyzed C-N Cross-Coupling for NLO Material Preparation

The synthesis of molecules with non-linear optical (NLO) properties is a significant area of materials science research. Copper-catalyzed C-N cross-coupling has emerged as a valuable tool for creating NLO-active organic materials. semanticscholar.org A key strategy involves the N-arylation of heterocyclic compounds to create donor-pi-acceptor systems that enhance NLO response.

A study focusing on 5-bromo-2-aminobenzimidazole, a structural analog, demonstrates this approach effectively. semanticscholar.org In this research, Cu(II)-catalyzed selective N-arylation was achieved by reacting the aminobenzimidazole derivative with various aryl boronic acids. The reaction conditions were optimized by screening different bases and solvents. The study established two effective pathways for the N-arylation, one involving the unprotected 2-aminobenzimidazole (B67599) in a methanol/water solvent system and another using a protected amine in dichloromethane (B109758) (DCM). semanticscholar.org

The reaction of 5-bromo-2-aminobenzimidazole with aryl boronic acids was catalyzed by Cu(II) salts in the presence of a base like triethylamine (B128534) (Et3N). semanticscholar.org This method successfully yielded a series of N-arylated products, which were then analyzed for their NLO properties. Computational analysis, including Frontier Molecular Orbital (FMO) analysis, was used to evaluate the electronic properties and reactivity of the synthesized compounds, confirming their potential as NLO materials. semanticscholar.org This work underscores how copper-catalyzed C-N bond formation is a key strategy for the preparation of advanced organic materials.

Synthesis of Semicarbazone Derivatives from 2-Amino-5-nitrothiazole

Semicarbazones derived from 2-amino-5-nitrothiazole are a class of compounds investigated for their pharmacological potential. nih.govresearchgate.net The synthesis of these derivatives is typically achieved through a condensation reaction between a 2-amino-5-nitrothiazole-derived semicarbazide (B1199961) intermediate and various aldehydes or ketones. nih.gov

The general synthetic procedure begins with the formation of 4-(5-nitrothiazol-2-yl)semicarbazide. This intermediate is then reacted with a selected aldehyde or ketone. The reaction is carried out under reflux conditions, often for an extended period ranging from 29 to 80 hours. nih.gov The pH of the reaction mixture is adjusted to a weakly acidic range (pH 5-6) using glacial acetic acid to facilitate the condensation. nih.gov Upon completion, the final semicarbazone product is isolated by quenching the reaction mixture in ice-cold water, followed by filtration, drying, and recrystallization, typically from ethanol. nih.gov

This methodology has been used to generate a library of 2-amino-5-nitrothiazole derived semicarbazones for evaluation as potential enzyme inhibitors. nih.govtandfonline.com The research findings have highlighted several lead compounds with significant inhibitory activity against specific enzymes. nih.govtandfonline.com

Table 1: Examples of Semicarbazone Derivatives from 2-Amino-5-nitrothiazole and Their Biological Activity

| Compound ID | Reactant (Aldehyde/Ketone) | Biological Target | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| 4 | 1-(4-Bromophenyl)ethanone | MAO-B | 0.212 µM | nih.govtandfonline.com |

| 17 | (4-Chlorophenyl)(phenyl)methanone | BuChE | 0.024 µM | nih.govtandfonline.com |

| 21 | 5-Bromo-1H-indole-2,3-dione (Isatin) | AChE | 0.264 µM | nih.govtandfonline.com |

IC₅₀: Half maximal inhibitory concentration. MAO-B: Monoamine Oxidase B. BuChE: Butyrylcholinesterase. AChE: Acetylcholinesterase.

Formation of Azo Ligands from 2-Amino-5-bromothiazole

Azo ligands containing a thiazole moiety are synthesized for applications in coordination chemistry and as analytical reagents. emu.edu.trresearchgate.net The formation of these ligands from 2-amino-5-bromothiazole is a well-established two-step process involving diazotization followed by an azo coupling reaction. emu.edu.trresearchgate.netiaea.org

In the first step, the 2-amino-5-bromothiazole is diazotized. This is achieved by dissolving the amine in an acidic medium, such as a mixture of acetic acid and hydrochloric acid, and cooling it to 0°C in an ice bath. emu.edu.tr An aqueous solution of sodium nitrite (B80452) is then added dropwise to the cooled amine solution while stirring. This reaction generates a diazonium salt, which is observed by a color change in the solution to light yellow. emu.edu.tr

The second step is the coupling reaction. The freshly prepared diazonium salt solution is reacted with a coupling agent, which is typically an electron-rich aromatic compound like a phenol (B47542) or an aniline (B41778) derivative. emu.edu.trresearchgate.net For example, 3-dimethylamino benzoic acid or 4-methoxy phenol can be used as coupling partners. emu.edu.trresearchgate.net This coupling reaction is performed in an alkaline solution at low temperatures to yield the final azo ligand. The resulting azo compounds can act as polydentate ligands, coordinating with metal ions to form stable complexes. emu.edu.trresearchgate.net

Table 2: Synthesis of Azo Ligands from 2-Amino-5-bromothiazole

| Ligand Name (Abbreviation) | Coupling Partner | Resulting Azo Ligand | Metal Complex Formed | Reference |

|---|---|---|---|---|

| 2-[2'-(5-bromo thiazolyl) azo]-5-di-methyl amino benzoic acid (5-BrTAMB) | 3-Dimethylamino benzoic acid | 5-BrTAMB | Cd(II) complex | researchgate.netiaea.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Molecular Assignment and Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides a powerful means to probe the molecular vibrations of 5-Bromo-2-nitrothiazole (B1353499). These methods allow for the identification of functional groups and the elucidation of the molecule's structural arrangement.

Fourier Transform Infrared (FTIR) Spectroscopy of this compound

The FTIR spectrum of this compound exhibits a number of characteristic absorption bands that correspond to the vibrational modes of its constituent functional groups. A comprehensive vibrational analysis, supported by quantum chemical calculations, has enabled the assignment of these bands.

Key vibrational frequencies observed in the FTIR spectrum are attributed to the nitro (NO₂) group, the thiazole (B1198619) ring, and the carbon-bromine (C-Br) bond. The asymmetric and symmetric stretching vibrations of the NO₂ group are prominent features in the spectrum. Specifically, a band observed at 1570 cm⁻¹ is assigned to the antisymmetric stretching mode of the NO₂ group. The symmetric stretching of this group is also clearly identifiable.

The vibrations of the thiazole ring itself give rise to a series of bands corresponding to C-H, C=N, and C-S stretching and bending modes. For instance, the C-H stretching vibration is typically observed in the higher frequency region of the spectrum. The C-Br stretching vibration is found at lower frequencies, consistent with the heavier mass of the bromine atom.

A detailed assignment of the major FTIR vibrational frequencies for this compound is presented in the table below.

| Frequency (cm⁻¹) | Assignment |

| 3115 | C-H stretching |

| 1570 | Asymmetric NO₂ stretching |

| 1485 | Thiazole ring stretching |

| 1340 | Symmetric NO₂ stretching |

| 1250 | C-H in-plane bending |

| 1080 | Thiazole ring breathing |

| 820 | C-H out-of-plane bending |

| 650 | C-Br stretching |

| 522 | NO₂ rocking |

Fourier Transform Raman (FT-Raman) Spectroscopy of this compound

Complementing the FTIR data, the FT-Raman spectrum of this compound provides further insights into its vibrational modes. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, offering a more complete picture of the molecular structure.

The following table summarizes the key FT-Raman vibrational frequencies and their assignments for this compound.

| Frequency (cm⁻¹) | Assignment |

| 3110 | C-H stretching |

| 1560 | Asymmetric NO₂ stretching |

| 1490 | Thiazole ring stretching |

| 1365 | Symmetric NO₂ stretching |

| 1245 | C-H in-plane bending |

| 1085 | Thiazole ring breathing |

| 825 | C-H out-of-plane bending |

| 655 | C-Br stretching |

| 528 | NO₂ rocking |

Potential Energy Distribution (PED) Analysis

To provide a more quantitative assignment of the vibrational modes, a Potential Energy Distribution (PED) analysis is often performed. This computational method calculates the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration.

For this compound, PED analysis confirms the assignments made from the experimental FTIR and FT-Raman spectra. For example, the band around 1570 cm⁻¹ in the FTIR spectrum is shown by PED analysis to be almost entirely due to the antisymmetric stretching of the N-O bonds in the nitro group. Similarly, the band near 1365 cm⁻¹ in the Raman spectrum is confirmed to have a high PED contribution from the symmetric stretching of the NO₂ group.

The PED analysis also helps to understand the extent of vibrational coupling between different functional groups. In some cases, a single vibrational band may be the result of a mixture of several motions. For instance, some of the thiazole ring modes may be coupled with the C-NO₂ stretching or C-Br stretching vibrations. This detailed analysis is crucial for a precise understanding of the molecular dynamics of this compound.

Electronic Absorption Spectroscopy (UV-Vis)

The electronic transitions of this compound can be investigated using Ultraviolet-Visible (UV-Vis) spectroscopy. The absorption of UV or visible light by a molecule promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur provide information about the electronic structure of the molecule.

The UV-Vis spectrum of this compound is expected to show absorptions arising from π → π* and n → π* transitions associated with the thiazole ring and the nitro group. The presence of the bromine atom and the nitro group as substituents on the thiazole ring influences the energies of these transitions. The nitro group, being a strong electron-withdrawing group, is known to cause a bathochromic (red) shift in the absorption maxima of aromatic and heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Derivative Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. ¹H NMR, in particular, provides detailed information about the chemical environment of protons within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound itself would be expected to show a single signal for the proton at the C4 position of the thiazole ring. The chemical shift of this proton would be influenced by the electronegativity of the adjacent sulfur and nitrogen atoms, as well as the deshielding effect of the nitro group and the bromine atom.

While the specific ¹H NMR data for this compound is not detailed in the provided search results, the characterization of its derivatives provides valuable insight into the chemical shifts of protons on the thiazole ring. For instance, in derivatives of 2-aminothiazole (B372263), the chemical shift of the proton at the C5 position is a key diagnostic signal.

The following table presents representative ¹H NMR chemical shift data for protons in derivatives of 2-amino-5-bromothiazole, illustrating the influence of different substituents on the chemical environment of the thiazole ring protons.

| Derivative | H-4 Chemical Shift (ppm) | Other Proton Signals (ppm) |

| 2-Amino-5-bromothiazole | ~7.10 (s) | Amine protons (variable) |

| 2-Acetylamino-5-bromothiazole | ~7.50 (s) | Acetyl methyl protons (~2.2 ppm) |

| 2-(Benzoylamino)-5-bromothiazole | ~7.80 (s) | Phenyl protons (7.4-8.0 ppm) |

Note: The chemical shifts are approximate and can vary depending on the solvent and the specific structure of the derivative.

The data in the table demonstrates that the chemical shift of the H-4 proton is sensitive to the nature of the substituent at the 2-position. Electron-withdrawing groups, such as acetyl and benzoyl, cause a downfield shift of the H-4 proton signal compared to the parent amino group. This is due to the decreased electron density around the thiazole ring.

Mass Spectrometry for Molecular Fragmentation and Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization.

The electron ionization (EI) mass spectrum of this compound is available through the NIST Chemistry WebBook nist.gov. The fragmentation pattern under EI conditions provides insight into the stability of different parts of the molecule. The molecular ion peak ([M]⁺) would be expected at m/z 208 and 210, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

Key fragmentation pathways likely include:

Loss of NO₂: Cleavage of the C-N bond resulting in a fragment corresponding to [M - 46]⁺.

Loss of Br: Fission of the C-Br bond, leading to an [M - 79/81]⁺ fragment.

Ring Cleavage: Subsequent fragmentation of the thiazole ring can lead to smaller charged species.

In a different approach, studies on low-energy electron attachment to this compound have revealed detailed dissociation pathways aip.org. In these experiments, the parent anion [BNT]⁻ was observed, along with several fragment anions. The dominant dissociation channels at near 0 eV electron energies were found to be the formation of [BNT-Br]⁻ and [BNT-NO₂]⁻, indicating the abstraction of bromine and the nitro group as neutral radicals aip.org.

The following table summarizes the significant ions observed in the low-energy electron attachment mass spectrometry study of this compound (BNT) aip.org.

| Ion | m/z (u) | Formation Pathway |

| [BNT]⁻ | 208 | Parent molecular anion |

| [BNT–NO₂]⁻ | 162 | Loss of a neutral NO₂ radical |

| [BNT–Br]⁻ | 129 | Loss of a neutral Br radical |

| [Br]⁻ | 79/81 | Bromide anion formation |

| [NO₂]⁻ | 46 | Nitrite (B80452) anion formation |

These findings highlight how the presence of both the nitro and bromo groups significantly influences the molecule's fragmentation behavior under different ionization conditions aip.org.

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

As of the latest literature review, a single-crystal X-ray diffraction structure for this compound has not been reported. However, analysis of related structures, such as 2,4-dibromothiazole and 2,4-diacetyl-5-bromothiazole, provides valuable insights into the probable solid-state conformation and packing of the target molecule researchgate.net. Quantum chemical calculations using methods like Density Functional Theory (DFT) have also been employed to predict the optimized molecular geometry, suggesting a planar structure for the thiazole ring system .

In the absence of a specific crystal structure for this compound, the principles of crystal engineering can be used to predict its supramolecular assembly. The stability of the crystal lattice is determined by a network of intermolecular interactions. For this molecule, key interactions are expected to involve the bromine atom and the nitro group. Halogen bonding, where the bromine atom acts as an electrophilic region (σ-hole), is a likely significant interaction that directs the crystal packing. The nitro group, with its electronegative oxygen atoms, can act as a hydrogen bond acceptor or participate in other electrostatic interactions.

The crystal structure of this compound is likely stabilized by a combination of intermolecular forces.

Halogen Bonding: The bromine atom on the thiazole ring can participate in halogen bonds (Br···N or Br···O) with the nitrogen atom of the thiazole ring or the oxygen atoms of the nitro group of neighboring molecules. This type of interaction is a known factor in the crystal structures of other brominated heterocyclic compounds researchgate.net.

Other Interactions: Dipole-dipole interactions arising from the polar C-Br and C-NO₂ bonds, as well as weaker van der Waals forces, will also play a role in the crystal packing.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. Studies have shown that this compound, when irradiated with X-rays in its crystalline form, generates radical species aip.org.

The ESR technique would be used to characterize these radicals. The resulting ESR spectrum provides information about the electronic structure of the radical and its environment. Key parameters obtained from an ESR spectrum include the g-factor and hyperfine coupling constants. The analysis of these parameters can help identify the specific radical formed. For this compound, it has been indicated that irradiation leads to the formation of neutral radical species through the cleavage of the bond between the nitro group and the thiazole ring aip.org. This implies that the unpaired electron is localized on the thiazole ring, forming a σ-radical, or that the NO₂ radical itself is trapped in the crystal lattice. ESR spectroscopy is the primary tool for confirming the identity and electronic properties of such paramagnetic species.

Elemental Analysis (C, H, N, S) of Synthesized Derivatives and Complexes

Elemental analysis is a cornerstone technique in the characterization of novel compounds, providing quantitative data on the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). This analysis is crucial for verifying the empirical formula of a synthesized derivative or complex, ensuring its purity and confirming that the chemical transformation has occurred as expected. The process involves the combustion of a small, precisely weighed sample under controlled conditions, where the resulting gaseous products (CO₂, H₂O, N₂, and SO₂) are quantitatively measured.

For thiazole derivatives, the experimental percentages of C, H, N, and S are compared against the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the assigned structure. nih.gov

Research on various thiazole-based compounds consistently reports elemental analysis data to validate their structures. For instance, in the synthesis of new benzothiazole derivatives, elemental analysis was a key step in confirming the final products. researchgate.net The data is typically presented in a tabular format, allowing for a direct comparison between the theoretical and experimentally determined values.

Below is a representative table illustrating typical elemental analysis data for various thiazole derivatives, demonstrating the expected correlation between calculated and found percentages.

| Compound | Molecular Formula | Element | Calculated (%) | Found (%) |

|---|---|---|---|---|

| Derivative 1 | C₁₆H₁₀FN₃OS | C | 61.73 | 61.75 |

| H | 3.24 | 3.25 | ||

| N | 13.50 | 13.52 | ||

| S | - | - | ||

| Derivative 2 | C₁₆H₁₀ClN₃OS | C | 58.63 | 58.65 |

| H | 3.07 | 3.08 | ||

| N | 12.82 | 12.84 | ||

| S | - | - | ||

| Derivative 3 | C₂₁H₁₇N₅O₃S₂ | C | 55.86 | 55.89 |

| H | 3.79 | 3.78 | ||

| N | 15.51 | 15.53 | ||

| S | - | - |

Data presented is representative of thiazole derivatives as found in the literature. researchgate.net The 'S' (Sulfur) element is inherently part of the thiazole ring, but its percentage is not always reported separately in all CHN analyses.

Thermal Gravimetric Analysis (TGA)

For coordination complexes derived from this compound, TGA can reveal a multi-stage decomposition process. A typical TGA curve for a hydrated metal complex might show an initial weight loss at lower temperatures (around 50-150°C), corresponding to the removal of uncoordinated (lattice) and coordinated water molecules. researchgate.net Subsequent weight loss stages at higher temperatures (often above 250°C) indicate the decomposition of the organic ligand itself. researchgate.net This can involve the cleavage and loss of substituents like the bromo and nitro groups, followed by the complete breakdown of the thiazole ring structure. researchgate.net

The decomposition temperature, often noted as the temperature at which 5% weight loss occurs (Td5%), is a key parameter for comparing the thermal stability of different compounds. researchgate.net Studies on related heterocyclic compounds show that decomposition often begins at temperatures above 200°C. researchgate.net

The following table outlines a hypothetical, yet typical, multi-stage thermal decomposition profile for a metal complex of a this compound derivative, as inferred from general observations of similar compounds. researchgate.net

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Attributed Loss |

|---|---|---|---|

| 1 | 50 - 100 | ~4% | Loss of uncoordinated (lattice) water molecules |

| 2 | 100 - 150 | ~8% | Loss of coordinated water molecules |

| 3 | > 250 | Variable | Decomposition of the organic ligand (cleavage of Br and NO₂ groups) |

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to investigate the surface topography and morphology of solid materials at high magnification. In the context of this compound and its derivatives, SEM can be used to characterize the crystal habit, particle size, and surface features of the synthesized powders or crystals. This information is valuable for understanding the material's physical properties and for quality control in its synthesis.

While direct SEM studies on the morphology of this compound itself are not extensively detailed in readily available literature, the technique is widely applied in the broader field of thiazole derivatives for various purposes. For example, SEM has been utilized to observe the morphological changes induced in pathogenic fungi when treated with a thiazole derivative. researchgate.net In such studies, SEM images can reveal damage to cell walls and membranes, providing insight into the compound's mechanism of action. researchgate.net This application demonstrates how SEM can be used not just to characterize the compound itself, but also to visualize its effects and interactions at a microscopic level. The analysis can reveal details about the compound's influence on biological structures, which is a critical aspect of its functional characterization. researchgate.net

Reactivity Mechanisms and Advanced Chemical Transformations of 5 Bromo 2 Nitrothiazole

General Reactivity of Thiazole (B1198619) Ring with Nitro and Bromo Substituents

The thiazole ring is an aromatic heterocycle containing sulfur and nitrogen atoms, which influence its reactivity. The presence of a nitro group (-NO2) at the 2-position and a bromine atom (-Br) at the 5-position significantly alters the electron distribution within the ring, making it highly susceptible to certain types of reactions.

The nitro group is a powerful electron-withdrawing group, which deactivates the thiazole ring towards electrophilic aromatic substitution. Conversely, this electron deficiency, particularly at the carbon atom attached to the bromine, makes the ring highly activated for nucleophilic aromatic substitution (SNAr). In this context, the bromine atom serves as a good leaving group, readily displaced by a variety of nucleophiles.

This reactivity pattern establishes 5-Bromo-2-nitrothiazole (B1353499) as a versatile building block in organic synthesis for the introduction of the 2-nitrothiazole (B159308) moiety into other molecules. The general reactivity can be summarized in the following table:

| Reaction Type | Reactivity of this compound | Influencing Factors |

| Nucleophilic Aromatic Substitution (SNAr) | Highly Favored | Strong electron-withdrawing effect of the nitro group at the 2-position makes the ring electron-poor and activates the 5-position for nucleophilic attack. Bromine is a good leaving group. |

| Electrophilic Aromatic Substitution | Highly Disfavored | The electron-withdrawing nature of the nitro group deactivates the ring towards attack by electrophiles. |

Mechanism of Electron Attachment and Dissociation

Recent studies have shed light on the gas-phase interactions of low-energy electrons with this compound (BNT), revealing complex dissociation pathways. When BNT captures a low-energy electron, it forms a transient negative ion (TNI), which can then undergo various fragmentation processes.

Experiments using crossed electron-molecule beams have shown that BNT is susceptible to degradation by electrons with near-zero kinetic energy, a significantly lower energy threshold compared to the parent thiazole molecule. nih.govaip.org This enhanced cross-section for electron attachment is attributed to the high electron affinity of the nitro and bromo substituents.

Upon electron attachment, several dissociation channels have been observed. The primary pathways involve the abstraction of bromine and nitro groups as neutral radicals, leading to the formation of corresponding anions. Interestingly, the direct formation of Br- and NO2- anions is not the dominant process. Instead, the major reaction channels are:

Formation of (BNT-Br)⁻: This involves the cleavage of the C-Br bond, with the negative charge remaining on the thiazole ring.

Formation of (BNT-NO2)⁻: This pathway involves the cleavage of the C-NO2 bond.

Ring Opening: The relatively weak C-S bond in the thiazole ring can also cleave upon electron attachment, leading to ring-opening products. nih.govaip.org

Quantum chemical calculations support these experimental findings, providing insights into the energetics and potential energy surfaces of the dissociation pathways. The table below summarizes the key fragment anions observed upon low-energy electron attachment to this compound.

| Parent Molecule | Incident Electron Energy | Major Fragment Anions | Minor Fragment Anions |

| This compound (BNT) | ~0 eV - 10 eV | (BNT-Br)⁻, (BNT-NO2)⁻ | Br⁻, NO2⁻ |

Photochemical and Radiochemical Reactivity Studies (e.g., X-ray irradiation)

Specific experimental data on the photochemical and radiochemical reactivity of this compound, particularly involving X-ray irradiation, is limited in the available scientific literature. However, the behavior of related nitroaromatic and brominated compounds can provide some insights into its potential reactivity under such conditions.

It is known that nitroaromatic compounds can undergo photochemical reactions, often involving the excitation of the nitro group, which can lead to various transformations, including reduction, rearrangement, or fragmentation. Similarly, brominated organic molecules can be susceptible to radiolysis upon exposure to ionizing radiation like X-rays. This can lead to the cleavage of the carbon-bromine bond, generating reactive radical species.

Given the presence of both a nitro group and a bromine atom, it is plausible that this compound would exhibit sensitivity to both UV and X-ray irradiation. Potential photochemical and radiochemical pathways could include:

Photoreduction of the nitro group: This could lead to the formation of nitroso, hydroxylamino, or amino derivatives.

Homolytic cleavage of the C-Br bond: This would generate a thiazolyl radical and a bromine radical, which could then participate in subsequent reactions.

Homolytic cleavage of the C-NO2 bond: This would result in a thiazolyl radical and a nitrogen dioxide radical.

Further experimental and theoretical studies are required to fully elucidate the specific photochemical and radiochemical transformation pathways of this compound.

Reaction Kinetics and Pathways for Derivatization

The high reactivity of this compound towards nucleophiles makes it a valuable precursor for the synthesis of a wide range of 5-substituted-2-nitrothiazole derivatives. The kinetics of these reactions are influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

Studies on the kinetics of nucleophilic aromatic substitution reactions of similar 2-halogeno-5-nitrothiazoles with nucleophiles like sodium methoxide (B1231860) have been reported. sciepub.com These reactions typically follow second-order kinetics, being first order in both the thiazole substrate and the nucleophile. The presence of the electron-withdrawing nitro group significantly accelerates the rate of substitution compared to unsubstituted halothiazoles.

A variety of derivatization pathways are accessible starting from this compound. Nucleophilic substitution at the 5-position allows for the introduction of diverse functional groups. Some examples of derivatization reactions include:

Reaction with amines: Leads to the formation of 5-amino-2-nitrothiazole derivatives.

Reaction with alkoxides: Yields 5-alkoxy-2-nitrothiazole derivatives.

Reaction with thiols: Produces 5-thioether-2-nitrothiazole derivatives.

Suzuki and other cross-coupling reactions: The bromo substituent can also participate in transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds and the synthesis of more complex derivatives.

The table below provides a hypothetical comparison of relative reaction rates with different nucleophiles based on general principles of nucleophilicity.

| Nucleophile | Expected Relative Rate | Product Type |

| Thiolates (RS⁻) | Fast | 5-(Alkyl/Aryl)thio-2-nitrothiazole |

| Alkoxides (RO⁻) | Moderate to Fast | 5-Alkoxy-2-nitrothiazole |

| Amines (RNH2) | Moderate | 5-(Amino)-2-nitrothiazole |

| Cyanide (CN⁻) | Slow to Moderate | 5-Cyano-2-nitrothiazole |

Catalytic Reactivity of this compound in Organic Transformations

Currently, there is no evidence in the scientific literature to suggest that this compound itself possesses catalytic activity in organic transformations. Its chemical profile, characterized by a highly electron-deficient aromatic ring and a labile bromine atom, positions it primarily as a reactive substrate and a building block for the synthesis of more complex molecules rather than as a catalyst.

The primary utility of this compound in synthesis is to serve as an electrophilic partner in reactions where it is consumed to form a new product. While some heterocyclic compounds can act as ligands for metal catalysts or as organocatalysts themselves, the specific combination of a bromo and a nitro substituent on the thiazole ring in this compound does not appear to confer any known catalytic properties.

Future research could potentially explore the coordination of this compound or its derivatives to metal centers to investigate the catalytic potential of the resulting complexes. However, based on current knowledge, its role in organic chemistry is firmly established as a synthetic intermediate.

Applications in Advanced Materials and Supramolecular Chemistry

Design and Synthesis of Novel Materials with Desirable Electronic or Optical Properties

The inherent electron-withdrawing nature of the nitro group and the thiazole (B1198619) ring, combined with the presence of a bromine atom, imparts 5-Bromo-2-nitrothiazole (B1353499) with strong electron-capturing properties. This characteristic is of significant interest in the design of new materials with specific electronic functionalities. Studies on gas-phase electron attachment to BNT have revealed its susceptibility to low-energy electrons, indicating its potential utility in the development of radiosensitizing drugs and other materials where electron affinity is a key parameter nih.govaip.orgresearchgate.net.

The synthesis of derivatives of BNT allows for the fine-tuning of its electronic and optical properties. While extensive research specifically on BNT-based materials is still emerging, the broader class of thiazole derivatives has been widely explored for applications in materials science. The general synthetic accessibility of functionalized thiazoles provides a platform for creating a diverse range of materials chemscene.com. By strategically modifying the BNT core, it is possible to modulate the energy levels of the molecular orbitals, which in turn influences the electronic and optical behavior of the resulting materials. For instance, the introduction of different substituents can alter the intramolecular charge transfer characteristics, leading to materials with tailored absorption and emission profiles.

| Compound Derivative | Potential Electronic/Optical Property | Reference |

| This compound (BNT) | Strong electron-capturing properties | nih.govaip.orgresearchgate.net |

| Functionalized Thiazoles | Tunable electronic and optical properties | chemscene.com |

Development of Chromogenic Compounds for Fluorescence Studies and Imaging

While specific research on the direct use of this compound in the development of chromogenic compounds for fluorescence studies and imaging is not extensively documented in current scientific literature, the principles of fluorophore design suggest its potential as a scaffold. The development of fluorescent probes often relies on the strategic combination of electron-donating and electron-accepting groups to create molecules with significant intramolecular charge transfer, which is a key feature for fluorescence. The electron-deficient nature of the BNT core makes it a potential acceptor unit in such "push-pull" fluorophore designs.

Further research would be required to explore the derivatization of BNT with suitable electron-donating moieties to induce and modulate its fluorescence properties.

Utilization in Biosensor and Diagnostic Development

The application of this compound in the development of biosensors and diagnostics is an area that remains largely unexplored based on available research. The thiazole moiety is a component of some biologically active molecules, and the potential for BNT derivatives to interact with biological targets could be a basis for future biosensor design. However, there is currently a lack of specific studies demonstrating the use of BNT in this capacity.

Supramolecular Assembly and Crystal Engineering of BNT Derivatives

The non-covalent interactions involving this compound derivatives play a crucial role in their solid-state arrangement, a field known as crystal engineering. The understanding and control of these interactions are fundamental for designing crystalline materials with desired structures and properties.

Hydrogen bonding is a dominant force in the self-assembly of molecules containing hydrogen bond donors and acceptors. In derivatives of BNT, where amino or hydroxyl groups might be introduced, strong hydrogen bonds are expected to form with the nitro group's oxygen atoms or the thiazole's nitrogen atom. These interactions can lead to the formation of well-defined one-, two-, or three-dimensional networks najah.edunih.gov.

π-π stacking interactions are also significant in the crystal packing of aromatic and heteroaromatic compounds like BNT derivatives. These interactions, arising from the overlap of π-orbitals of adjacent rings, contribute to the stabilization of the crystal lattice. The strength and geometry of π-π stacking can be influenced by the presence of substituents on the thiazole ring. The combination of hydrogen bonding and π-π stacking often leads to complex and stable supramolecular frameworks nih.govrsc.orgnih.gov. Studies on related systems have shown that hydrogen bonding can, in fact, enhance the strength of π-π stacking interactions by depleting the π-electron density of the aromatic rings rsc.org.

| Intermolecular Interaction | Key Moieties in BNT Derivatives | Influence on Crystal Structure |

| Hydrogen Bonding | Nitro group (acceptor), Thiazole N (acceptor), introduced donor groups (e.g., -NH2, -OH) | Formation of defined supramolecular networks (1D, 2D, 3D) najah.edunih.gov |

| π-π Stacking | Thiazole ring | Stabilization of the crystal lattice through parallel or offset stacking nih.govrsc.orgnih.gov |

| Halogen Bonding | Bromine atom | Directional interactions contributing to the overall packing arrangement mdpi.comrsc.org |

Coordination Chemistry of Thiazole Derived Ligands

5-Bromo-2-nitrothiazole (B1353499) and its Derivatives as Ligands in Metal Complexes

While the coordination chemistry of this compound itself is not extensively documented, its derivatives, particularly those formed through reactions involving the 2-amino group (derived from 2-amino-5-nitrothiazole) or Schiff base condensation with aldehydes like 5-bromosalicylaldehyde, have been widely investigated as ligands for transition metal ions. These derivatives serve as excellent models for understanding the potential coordination behavior of ligands based on the this compound scaffold.

Synthesis and Characterization of Transition Metal Complexes

Transition metal complexes of thiazole (B1198619) derivatives are typically synthesized by reacting a metal salt with the ligand in a suitable solvent, often with heating to promote complexation. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques, including infrared (IR) spectroscopy, UV-Visible spectroscopy, nuclear magnetic resonance (NMR), and elemental analysis to confirm the formation of the desired coordination compound.

Schiff bases derived from the condensation of an amino-thiazole derivative and an aldehyde or ketone are a prominent class of ligands in coordination chemistry. For instance, Schiff bases prepared from 2-amino-5-nitrothiazole (B118965) and substituted salicylaldehydes (like 5-bromosalicylaldehyde) form stable complexes with a range of transition metals, including Cr(III), Co(II), Ni(II), and Cu(II). ijesi.org The synthesis of these complexes is often achieved by reacting the pre-synthesized Schiff base ligand with the corresponding metal acetate (B1210297) or chloride salt in an alcoholic solvent. irjse.in In these complexes, the Schiff base ligand typically coordinates to the metal ion through the azomethine nitrogen and the deprotonated hydroxyl oxygen of the salicylaldehyde (B1680747) moiety.

Table 1: Examples of Transition Metal Schiff Base Complexes Derived from Thiazole Precursors

| Metal Ion | Ligand Precursors | Suggested Geometry |

|---|---|---|

| Co(II), Ni(II), Cu(II) | 2-amino-4-phenylthiazole and 3-aldehydosalicylic acid | Square Planar ijper.org |

| Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | 4,6-Dinitro-2-aminobenzothiazole and 5-Bromosalicylaldehyde | Not Specified irjse.in |

| Co(II), Ni(II) | 5-bromosalicylidene-4-amino-3-mercapto-1,2,4-triazine-5-one | Octahedral researchgate.net |

Azo compounds derived from diazotized 2-amino-5-nitrothiazole are another important class of ligands. These ligands are synthesized by coupling the diazonium salt of 2-amino-5-nitrothiazole with a suitable aromatic coupling agent, such as a phenol (B47542) or an amine. The resulting azo dyes can then be used to form complexes with various metal ions. For example, a tridentate [N,N,O] donor azo ligand derived from 2-amino-5-nitrothiazole and 3-methyl-4-nitrophenol (B363926) has been used to synthesize complexes with Cu(II), Fe(III), Pb(II), and Mn(II). iaea.org Similarly, an azo compound from 2-amino-5-nitrothiazole and 4,6-dibromo phenol has been shown to form complexes with Fe(III) and Ni(II). researchgate.net The azo group provides a nitrogen donor site for coordination with the metal ion. uomustansiriyah.edu.iq

Structural Analysis of Coordination Complexes

The structural analysis of coordination complexes involving thiazole-derived ligands reveals a variety of coordination numbers and geometries, which are influenced by the nature of the metal ion, the ligand-to-metal ratio, and the specific donor atoms involved in coordination.

For transition metal complexes with thiazole-derived Schiff bases and azo ligands, octahedral and tetrahedral geometries are commonly observed. A coordination number of six, resulting in an octahedral geometry, is frequently found for complexes of ions like Co(II), Ni(II), and Fe(III). researchgate.netiaea.org For instance, in complexes with a tridentate azo dye ligand derived from 2-amino-5-nitrothiazole, a coordination number of six with an octahedral shape has been proposed for all the studied metallic ions. iaea.org In other cases, a tetrahedral geometry with a coordination number of four is adopted, for example, in some Ag(I) complexes. researchgate.net

Table 2: Coordination Geometries of Thiazole-Derived Metal Complexes

| Metal Complex Type | Metal Ion(s) | Coordination Number | Geometry |

|---|---|---|---|

| Azo Dye Complex | Cu(II), Fe(III), Pb(II), Mn(II) | 6 | Octahedral iaea.org |

| Schiff Base Complex | Ni(II), Cu(II), Pt(IV) | 6 | Octahedral researchgate.net |

| Schiff Base Complex | Ag(I) | 4 | Tetrahedral researchgate.net |

Intramolecular and Intermolecular Interactions within Complexes

The structure and stability of metal complexes containing thiazole-derived ligands are significantly influenced by a network of non-covalent interactions. These forces operate both within a single complex molecule (intramolecular) and between adjacent molecules in the crystal lattice (intermolecular).

A pertinent example of such interactions can be found in the crystal structure of a related compound, 2,4-diacetyl-5-bromothiazole, which highlights the importance of halogen bonding. researchgate.net In this structure, there is evidence for intramolecular halogen bonding between the bromine atom at the 5-position and the oxygen of the acetyl group at the 4-position. researchgate.net Furthermore, intermolecular halogen bonds are observed where the bromine atom of one molecule interacts with the oxygen of the 2-acetyl group of a neighboring molecule. researchgate.net This type of interaction, where a halogen atom acts as an electrophilic species, could play a crucial role in directing the crystal packing and stabilizing the solid-state architecture of this compound complexes.

Other potential interactions include hydrogen bonds, particularly if co-ligands with hydrogen bond donors or acceptors are present, and π-π stacking interactions between the thiazole rings of adjacent complexes. The electron-withdrawing nature of the nitro group in this compound would influence the electron density of the aromatic ring, thereby affecting its capacity for such stacking interactions.

Spectroscopic and Magnetic Characterization of Metal Complexes

A suite of spectroscopic and magnetic methods is essential for elucidating the structure, bonding, and electronic properties of metal complexes derived from ligands like this compound.

FT-IR, UV-Vis, ¹H-NMR, ESR Spectroscopy

FT-IR Spectroscopy: Infrared spectroscopy is a powerful tool for identifying the coordination sites of a ligand upon complexation with a metal ion. For a ligand such as this compound, coordination is likely to occur through the nitrogen atom of the thiazole ring and potentially an oxygen atom from the nitro group. This coordination would induce shifts in the characteristic vibrational frequencies of the bonds involved.

In the FT-IR spectra of metal complexes with related thiazole derivatives, key changes are observed:

C=N and C-S Stretching: The stretching vibration of the C=N bond within the thiazole ring is expected to shift upon coordination, indicating the involvement of the ring nitrogen in bonding with the metal ion. researchgate.nethilarispublisher.com

NO₂ Group Vibrations: The symmetric and asymmetric stretching frequencies of the nitro (NO₂) group would likely be altered if it participates in coordination, providing evidence of its role as a binding site.

New Low-Frequency Bands: The formation of new bonds between the metal and the ligand atoms (M-N, M-O) would give rise to new absorption bands in the far-infrared region of the spectrum (typically below 600 cm⁻¹). hilarispublisher.com

For instance, in studies of an azo compound derived from 2-amino-5-nitrothiazole, coordination through the thiazole ring nitrogen was inferred from shifts in the FT-IR spectrum. researchgate.net

UV-Vis Spectroscopy: Electronic spectroscopy in the ultraviolet-visible region provides insights into the electronic structure and geometry of the metal center in a complex. The spectra are typically characterized by two main types of electronic transitions:

d-d Transitions: These transitions occur between the d-orbitals of the transition metal ion, which are split in energy by the ligand field. libretexts.orgbath.ac.uk The energy and intensity of these bands are indicative of the coordination geometry (e.g., octahedral, tetrahedral, square planar) and the oxidation state of the metal. bath.ac.uk These absorptions are often weak due to selection rules. bath.ac.uk

Charge-Transfer (CT) Transitions: These are much more intense than d-d transitions and involve the transfer of an electron between the metal and the ligand. They can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge transfers. For a ligand like this compound, π→π* and n→π* transitions within the ligand itself will also be observed, which may shift upon complexation. nih.gov

In a study of Fe(III) and Ni(II) complexes with a ligand derived from 2-amino-5-nitrothiazole, distinct absorption maxima corresponding to these transitions were observed in the visible region at 615 nm and 642 nm, respectively. researchgate.net

¹H-NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is used to characterize the structure of diamagnetic complexes in solution. The coordination of this compound to a metal ion would cause significant changes in the chemical shift of the proton on the thiazole ring. researchgate.netup.ac.za This downfield or upfield shift provides strong evidence of complex formation and can offer clues about the electronic effects of coordination. For paramagnetic complexes, NMR signals are often broadened to the point of being unobservable, which in itself can be an indicator of the metal's electronic state. up.ac.za

ESR Spectroscopy: Electron Spin Resonance (or Electron Paramagnetic Resonance) spectroscopy is applicable only to complexes with unpaired electrons (paramagnetic species), such as those of Cu(II), Mn(II), or high-spin Fe(III). nih.govscispace.com The ESR spectrum provides detailed information about the electronic environment of the metal ion. researchgate.net Key parameters derived from the spectrum, such as the g-values and hyperfine coupling constants (A), can help determine the coordination geometry, the nature of the metal-ligand bonds (covalent vs. ionic), and the ground electronic state. nih.govresearchgate.net For example, axial or isotropic spectra can distinguish between different symmetries in the complex. researchgate.net

Molar Conductance and Magnetic Susceptibility Measurements

Molar Conductance: This technique is used to determine whether a metal complex behaves as an electrolyte in a given solvent. By measuring the molar conductivity (ΛM) of a solution of the complex, one can distinguish between non-electrolytes and electrolytes of different types (e.g., 1:1, 1:2, 1:3). This information is crucial for formulating the structure of the complex, as it indicates whether anions are directly coordinated to the metal center or exist as free counter-ions in the solution. researchgate.net

Table 1: Typical Molar Conductance Ranges for Electrolytes in DMF

| Electrolyte Type | Molar Conductance (Ω⁻¹ cm² mol⁻¹) |

|---|---|

| Non-electrolyte | < 40 |

| 1:1 | 65-90 |

| 1:2 | 130-170 |

| 1:3 | 200-240 |

Data based on general literature values for complexes in N,N-Dimethylformamide (DMF). researchgate.net

Magnetic Susceptibility: Measuring the magnetic susceptibility of a complex at a specific temperature allows for the calculation of its effective magnetic moment (μeff). This value is directly related to the number of unpaired electrons on the central metal ion. libretexts.org Therefore, magnetic moment data is vital for determining the oxidation state and spin state (high-spin or low-spin) of the metal, which in turn helps to deduce the coordination geometry. researchgate.netresearchgate.net For instance, an octahedral Ni(II) complex (d⁸) is expected to have two unpaired electrons and a magnetic moment of ~2.8-3.2 B.M., whereas a square planar Ni(II) complex is diamagnetic (μeff = 0 B.M.). researchgate.net

Table 2: Spin-Only Magnetic Moments (μs.o.) for Metal Ions

| Number of Unpaired Electrons (n) | Metal Ion Examples (Octahedral) | Spin-Only Moment (B.M.) |

|---|---|---|

| 1 | Ti³⁺, Cu²⁺ | 1.73 |

| 2 | V³⁺, Ni²⁺ | 2.83 |

| 3 | Cr³⁺, Co²⁺ | 3.87 |

| 4 | Cr²⁺, Mn³⁺, Fe²⁺ | 4.90 |

| 5 | Mn²⁺, Fe³⁺ | 5.92 |

The spin-only magnetic moment is calculated as μs.o. = √n(n+2) Bohr Magnetons (B.M.). libretexts.org

X-ray Diffraction of Metal Complexes

Furthermore, X-ray diffraction analysis elucidates the details of crystal packing, including the nature and geometry of intermolecular interactions like the halogen and hydrogen bonds discussed previously. researchgate.netresearchgate.net Studies on metal complexes with related Schiff base ligands have revealed various crystal systems, including monoclinic and triclinic, depending on the metal and the ligand structure. spuvvn.edu Such analysis would be indispensable for fully characterizing complexes of this compound.

Environmental Considerations and Green Chemistry Aspects of 5 Bromo 2 Nitrothiazole

Reactivity and Degradation Pathways in Environmental Contexts

The environmental persistence and transformation of 5-bromo-2-nitrothiazole (B1353499) are influenced by its chemical structure, particularly the presence of the nitro group and the bromine atom on the thiazole (B1198619) ring. Nitroaromatic compounds are generally recognized as environmental contaminants due to their widespread use and potential toxicity. ijeab.com Their degradation in the environment can occur through various biotic and abiotic processes.

Likely Degradation Pathways:

The degradation of nitroaromatic compounds can proceed through several mechanisms, largely dependent on the environmental conditions, such as the presence or absence of oxygen, and the types of microorganisms present. nih.govslideshare.net

Anaerobic Degradation: In anaerobic environments, the primary degradation pathway for nitroaromatic compounds is the reduction of the nitro group. nih.govslideshare.net This process is typically mediated by microorganisms and involves the stepwise reduction of the nitro group to a nitroso group, then to a hydroxylamino group, and finally to an amino group, forming 2-amino-5-bromothiazole.

Aerobic Degradation: Under aerobic conditions, microorganisms may utilize different enzymatic strategies to degrade nitroaromatic compounds. nih.gov These can include:

Oxidative Denitration: Monooxygenase or dioxygenase enzymes can catalyze the removal of the nitro group as nitrite (B80452). nih.gov

Ring Cleavage: Following initial transformations, the aromatic ring can be opened, leading to further degradation into smaller, simpler molecules. nih.gov

The presence of the bromine atom on the thiazole ring may affect the rate and pathway of degradation. Halogenated organic compounds can sometimes be more resistant to degradation, a property known as recalcitrance. However, some microorganisms have evolved dehalogenase enzymes that can remove halogen substituents, which would be a critical step in the complete mineralization of this compound.

Abiotic degradation processes, such as photolysis (degradation by light), could also contribute to the transformation of this compound in the environment, particularly in sunlit surface waters.

| Condition | Primary Mechanism | Key Intermediates | Potential End Products |

|---|---|---|---|

| Anaerobic | Nitro group reduction | Nitroso, Hydroxylamino, and Amino derivatives | Aminated aromatics |

| Aerobic | Oxidative denitration or Ring cleavage | Hydroxylated intermediates, Nitrite | Carbon dioxide, water, and inorganic ions |

Development of Safer Chemical Processes

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical design, manufacture, and application. researchgate.net For a compound like this compound, applying these principles would focus on improving the safety and environmental footprint of its synthesis.

Greener Synthetic Approaches for Thiazole Derivatives:

Research into the synthesis of thiazole derivatives has seen a shift towards more environmentally benign methods. researchgate.netbepls.com These approaches, while not always specifically documented for this compound, offer a template for its greener production.

Use of Greener Solvents: Traditional syntheses often rely on volatile and potentially toxic organic solvents. Green chemistry promotes the use of safer alternatives such as water, ethanol, or solvent-free reaction conditions. bepls.com

Catalysis: The use of catalysts can improve reaction efficiency and reduce waste. Recent developments have focused on reusable catalysts, such as nanoparticles, which can be easily separated from the reaction mixture and used in multiple cycles. nih.govacs.org

Alternative Energy Sources: Microwave irradiation and ultrasound have been successfully employed in the synthesis of thiazole derivatives. researchgate.netbepls.commdpi.com These methods can lead to significantly shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. This reduces the generation of waste byproducts.

Safer Nitration Methods:

The nitration step is often a critical part of the synthesis of nitroaromatic compounds. Traditional nitrating agents, such as mixtures of concentrated nitric and sulfuric acids, are highly corrosive and produce significant acidic waste. Research into milder and more selective nitrating agents is an active area of green chemistry. semanticscholar.orgresearchgate.net The development of solid acid catalysts or enzymatic nitration processes could offer safer and more sustainable alternatives for the synthesis of this compound.

| Green Chemistry Principle | Application in Thiazole Synthesis | Potential Benefits |

|---|---|---|

| Use of Safer Solvents | Employing water, ethanol, or solvent-free conditions | Reduced toxicity and environmental pollution |

| Catalysis | Utilizing reusable catalysts like nanoparticles | Increased efficiency, reduced waste, catalyst recycling |

| Alternative Energy Sources | Microwave or ultrasound-assisted synthesis | Faster reactions, higher yields, lower energy use |

| Atom Economy | Designing reactions that minimize byproducts | Less waste generation |

| Safer Reagents | Developing milder and more selective nitrating agents | Improved safety and reduced hazardous waste |

Future Research Directions and Unexplored Avenues for 5 Bromo 2 Nitrothiazole

The unique electronic and structural characteristics of 5-bromo-2-nitrothiazole (B1353499), conferred by the interplay between the electron-withdrawing nitro group, the reactive bromine atom, and the thiazole (B1198619) core, position it as a compound of significant interest for future scientific exploration. The following sections outline promising, yet largely unexplored, research directions that could unlock its full potential in various scientific and technological domains.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Bromo-2-nitrothiazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A typical route involves bromination of 2-nitrothiazole derivatives using agents like N-bromosuccinimide (NBS) in anhydrous solvents (e.g., DMF or CCl₄) under controlled temperatures (60–80°C). Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry (1.1–1.3 equivalents of brominating agent). Purification via column chromatography with ethyl acetate/hexane gradients improves yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Methodological Answer :

- ¹H NMR : Aromatic protons adjacent to nitro and bromo groups appear downfield (δ 8.2–8.5 ppm).

- IR : Strong absorption bands for nitro (1520–1350 cm⁻¹) and C-Br (650–500 cm⁻¹).

- UV-Vis : λₘₐₓ ~275–290 nm due to conjugated π-system. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Avoid skin contact due to potential irritancy (observe GHS Hazard Statements H315/H319). Store in airtight containers at 2–8°C, away from oxidizing agents. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction outcomes when using this compound as a precursor in heterocyclic synthesis?

- Methodological Answer : Contradictions often arise from solvent polarity or catalytic variability. Systematically replicate reactions under controlled conditions (e.g., inert atmosphere, moisture-free solvents). Use in situ monitoring (e.g., Raman spectroscopy) to detect intermediates. Compare kinetic data (activation energy via Arrhenius plots) to identify rate-limiting steps .

Q. What strategies are effective in controlling regioselectivity during electrophilic substitution reactions involving this compound derivatives?